Toxicity profile and Safety Data Sheet (SDS) for 2-Cyclopentyl-2-ethoxyethan-1-amine
Toxicity profile and Safety Data Sheet (SDS) for 2-Cyclopentyl-2-ethoxyethan-1-amine
An In-Depth Technical Guide & Safety Data Sheet (SDS) Profile: 2-Cyclopentyl-2-ethoxyethan-1-amine
Executive Summary & Chemical Identity
In modern drug discovery and agrochemical development, functionalized aliphatic amines serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 2-Cyclopentyl-2-ethoxyethan-1-amine (CAS: 1484988-59-1) is a highly specialized primary amine featuring a unique combination of a lipophilic cyclopentyl ring and an ethoxy ether linkage[1, 2].
Because this compound is a specialty intermediate, exhaustive in vivo toxicological data is not universally cataloged in standard public databases. As Senior Application Scientists, we must bridge this data gap using validated Quantitative Structure-Activity Relationship (QSAR) models, read-across methodologies from structurally analogous aliphatic amines, and targeted in vitro validation. This whitepaper synthesizes the predictive toxicity profile of 2-cyclopentyl-2-ethoxyethan-1-amine, establishes its core Safety Data Sheet (SDS) parameters, and details the self-validating experimental workflows required to confirm its safety profile.
Predictive Toxicity Profile: A Mechanistic Analysis
To construct an accurate hazard profile, we must deconstruct the molecule into its toxicologically relevant pharmacophores. The toxicity of this compound is driven by the synergistic interaction of its three primary functional groups:
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Primary Aliphatic Amine ( −NH2 ): Aliphatic amines are inherently basic and nucleophilic. Upon contact with the aqueous environment of physiological tissues (e.g., skin, ocular mucosa, respiratory epithelium), the amine protonates, drastically elevating the local pH. This leads to the saponification of cellular lipid bilayers and the denaturation of structural proteins, resulting in severe tissue necrosis (corrosivity). Furthermore, volatile aliphatic amines are known to directly activate trigeminal nerve receptors in lipophilic airway environments, causing profound sensory irritation and respiratory depression [3].
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Ethoxy Ether Linkage ( −O−CH2CH3 ): While generally stable, ether linkages present two specific concerns. First, prolonged exposure to atmospheric oxygen can lead to the formation of explosive peroxides, necessitating strict storage protocols. Second, the ether oxygen acts as a hydrogen bond acceptor, which subtly modulates the hydration shell of the molecule, potentially enhancing dermal penetration compared to purely hydrocarbon-substituted amines.
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Cyclopentyl Group: This bulky cycloalkane ring significantly increases the molecule's octanol-water partition coefficient ( logKow ). In ecotoxicology, increased lipophilicity directly correlates with enhanced partitioning into the phospholipid bilayers of aquatic organisms. For aliphatic chemicals, this drives "baseline narcosis"—a non-specific toxicity mechanism where the accumulation of the chemical in cell membranes disrupts membrane fluidity and ion channel function [4].
Fig 1: Structural drivers of toxicity and the corresponding validation workflow.
Core Safety Data Sheet (SDS) Elements
Based on the mechanistic read-across, the following parameters constitute the foundational SDS elements for 2-cyclopentyl-2-ethoxyethan-1-amine.
Summarized GHS Classification & Hazard Data
The quantitative and categorical hazard data is summarized below to facilitate rapid risk assessment for laboratory personnel.
| Hazard Class | GHS Category | Signal Word | Hazard Statement (H-Code) | Causative Structural Feature |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage | Primary Aliphatic Amine |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage | Primary Aliphatic Amine |
| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid | Hydrocarbon backbone / Ether |
| Aquatic Toxicity (Acute) | Category 2 | None | H401: Toxic to aquatic life | Cyclopentyl group ( logKow driver) |
Handling, Storage, and First Aid Protocols
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Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (Argon or Nitrogen). Because of the ethoxy group, test for peroxides before distillation or extensive heating if the container has been opened for >6 months.
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First Aid (Dermal): Immediate flushing with copious amounts of water for at least 15 minutes is critical. Do not attempt to neutralize the amine with weak acids on the skin, as the exothermic neutralization reaction can exacerbate thermal tissue damage.
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First Aid (Inhalation): Move to fresh air immediately. Due to the trigeminal irritation potential of aliphatic amines [3], monitor for delayed pulmonary edema for up to 48 hours post-exposure.
Experimental Workflow: Toxicity Profiling & Validation
To transition these predictive insights into empirical data, rigorous in vitro testing is required. The following protocol details a self-validating system for assessing the dermal corrosivity of 2-cyclopentyl-2-ethoxyethan-1-amine, specifically addressing the chemical artifacts commonly introduced by primary amines.
Protocol: In Vitro Skin Corrosion Validation (Adapted OECD TG 431)
Objective: To empirically determine the skin corrosion potential using a Reconstructed Human Epidermis (RhE) model, while controlling for amine-induced assay interference.
Causality & Rationale: Standard viability assays rely on the reduction of MTT (a yellow tetrazolium salt) to a purple formazan dye by mitochondrial enzymes. However, primary amines are highly nucleophilic and can directly reduce MTT in the absence of living cells. If not controlled for, this chemical reduction will yield a false-positive viability signal, masking the true corrosive nature of the compound.
Step-by-Step Methodology:
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Tissue Equilibration: Transfer the RhE tissues (e.g., EpiDerm™) from transport agar to standard maintenance medium. Incubate at 37°C, 5% CO2 for 24 hours. Causality: This recovery period is essential to restore baseline metabolic activity and barrier function after shipping stress.
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Preparation of Killed Controls (Critical Step): Freeze-kill a subset of RhE tissues at -80°C for 48 hours, then thaw. Causality: These dead tissues possess no enzymatic activity. Any MTT reduction observed in these tissues upon exposure to the test article is purely the result of direct chemical reduction by the amine.
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Test Substance Application: Apply 50 µL of neat 2-cyclopentyl-2-ethoxyethan-1-amine directly to the apical surface of both live and freeze-killed RhE tissues. Include a positive control (8N KOH) and a negative control (sterile H2O ).
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Exposure Kinetics: Incubate the treated tissues for two distinct exposure times: 3 minutes and 60 minutes. Causality: The dual time-point allows differentiation between Category 1A (corrosive in <3 mins) and Category 1B/1C (corrosive between 3 and 60 mins).
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Washing and MTT Incubation: Thoroughly wash the tissues with PBS to remove residual amine. Transfer tissues to MTT solution (1 mg/mL) and incubate for 3 hours.
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Extraction and Quantification: Extract the formazan dye using isopropanol. Measure the Optical Density (OD) at 570 nm using a spectrophotometer.
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Data Normalization: Subtract the OD of the amine-treated freeze-killed control from the OD of the amine-treated live tissue. Calculate true viability as a percentage of the negative control. A viability of <50% at 3 minutes, or <15% at 60 minutes, empirically validates the H314 (Corrosive) classification.
By employing this rigorous, self-validating methodology, scientists can confidently establish the safety and handling parameters for novel building blocks like 2-cyclopentyl-2-ethoxyethan-1-amine, ensuring both regulatory compliance and laboratory safety.
References
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ChemSrc. "2-Cyclopentyl-2-ethoxyethan-1-amine CAS 1484988-59-1 Properties." ChemSrc.com. Available at:[Link]
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Nielsen, G. D., & Yamagiwa, M. "Structure-activity relationships of airway irritating aliphatic amines. Receptor activation mechanisms and predicted industrial exposure limits." Chemico-Biological Interactions, 1989. Available at:[Link]
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Schultz, T. W., et al. "Structure−Toxicity Relationships for Aliphatic Chemicals Evaluated with Tetrahymena pyriformis." Chemical Research in Toxicology, ACS Publications, 2002. Available at:[Link]
